molecular formula C8H5BrO3 B1383494 2-Bromo-3-formylbenzoic acid CAS No. 1289208-00-9

2-Bromo-3-formylbenzoic acid

Cat. No.: B1383494
CAS No.: 1289208-00-9
M. Wt: 229.03 g/mol
InChI Key: VBVNRCZTFKBHRM-UHFFFAOYSA-N
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Description

2-Bromo-3-formylbenzoic acid is an organic compound belonging to the class of benzoic acids. It is characterized by the presence of a bromine atom and a formyl group attached to the benzene ring. This compound is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-formylbenzoic acid typically involves the bromination of 3-formylbenzoic acid. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like chloroform or carbon tetrachloride under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow processes. These methods can enhance the yield and purity of the product while minimizing the use of hazardous reagents and solvents. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-formylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The formyl group can be reduced to an alcohol group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate in acidic or basic conditions.

    Reduction: Mild reducing agents like sodium borohydride in methanol or ethanol.

Major Products:

    Substitution: Depending on the nucleophile, products can include various substituted benzoic acids.

    Oxidation: 2-Bromo-3-carboxybenzoic acid.

    Reduction: 2-Bromo-3-hydroxymethylbenzoic acid.

Scientific Research Applications

2-Bromo-3-formylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block in the development of new drugs and therapeutic agents.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-3-formylbenzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For instance, its formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

2-Bromo-3-formylbenzoic acid can be compared with other similar compounds, such as:

    3-Bromo-2-formylbenzoic acid: Differing only in the position of the bromine atom, this compound may exhibit different reactivity and biological activity.

    2-Chloro-3-formylbenzoic acid: The chlorine atom can influence the compound’s chemical properties and reactivity compared to the bromine analog.

    2-Bromo-4-formylbenzoic acid: The position of the formyl group can affect the compound’s electronic properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-bromo-3-formylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO3/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBVNRCZTFKBHRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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